molecular formula C9H28GeSi3 B034672 Tris(trimethylsilyl)germanium hydride CAS No. 104164-54-7

Tris(trimethylsilyl)germanium hydride

Cat. No.: B034672
CAS No.: 104164-54-7
M. Wt: 293.20 g/mol
InChI Key: RDOPNHZRQOAMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(trimethylsilyl)germanium hydride is an organogermanium compound with the chemical formula [(CH3)3Si]3GeH. It is a colorless liquid that is primarily used as a reducing agent in various chemical reactions. The compound is known for its unique properties, including its ability to act as a source of germanium in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(trimethylsilyl)germanium hydride can be synthesized through the reaction of germanium tetrachloride with tris(trimethylsilyl)silane in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris(trimethylsilyl)germanium hydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions and at controlled temperatures to optimize yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include organogermanium compounds with various functional groups attached to the germanium atom .

Scientific Research Applications

Tris(trimethylsilyl)germanium hydride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.

    Biology: Research is ongoing into its potential biological activities and its use in the synthesis of biologically active molecules.

    Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tris(trimethylsilyl)germanium hydride exerts its effects involves the transfer of the germanium-hydrogen bond to other molecules. This transfer can result in the reduction of organic compounds or the formation of new organogermanium compounds. The molecular targets and pathways involved in these reactions are the germanium atom and the functional groups attached to it .

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Similar in structure but contains silicon instead of germanium.

    Tris(trimethylsilyl)phosphine: Contains phosphorus instead of germanium.

    Tris(trimethylsilyl)amine: Contains nitrogen instead of germanium.

Uniqueness

Tris(trimethylsilyl)germanium hydride is unique due to its germanium content, which imparts distinct chemical properties compared to its silicon, phosphorus, and nitrogen analogs.

Properties

CAS No.

104164-54-7

Molecular Formula

C9H28GeSi3

Molecular Weight

293.20 g/mol

InChI

InChI=1S/3C3H9Si.GeH/c3*1-4(2)3;/h3*1-3H3;1H

InChI Key

RDOPNHZRQOAMTI-UHFFFAOYSA-N

SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge]

Canonical SMILES

C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(trimethylsilyl)germanium hydride
Reactant of Route 2
Tris(trimethylsilyl)germanium hydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.